molecular formula C21H27FN4O2 B14981983 2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

Cat. No.: B14981983
M. Wt: 386.5 g/mol
InChI Key: URTONYGSPMORQE-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-(2-{[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 5-tert-butyl group enhancing steric bulk and metabolic stability.
  • A 3-(4-fluorophenyl) substituent contributing to lipophilicity and π-π interactions.
  • A 2-methyl group on the pyrazolo[1,5-a]pyrimidine core, influencing conformational rigidity.
  • A 7-aminoethoxyethanol side chain, providing hydrogen-bonding capacity and solubility .

Condensation of tert-butyl-substituted pyrazole precursors with diketones.

Functionalization via nucleophilic substitution or coupling reactions to introduce the aminoethoxyethanol chain.

Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Properties

Molecular Formula

C21H27FN4O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-[[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C21H27FN4O2/c1-14-19(15-5-7-16(22)8-6-15)20-24-17(21(2,3)4)13-18(26(20)25-14)23-9-11-28-12-10-27/h5-8,13,23,27H,9-12H2,1-4H3

InChI Key

URTONYGSPMORQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCOCCO

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Frameworks

The preparation of 2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol typically follows a modular approach, beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, a common starting point involves condensing 5-aminopyrazole derivatives with β-ketoesters or malonate equivalents under basic conditions. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-intermediates, which are subsequently chlorinated using phosphorus oxychloride. This method achieves a 61% yield for the dichlorinated intermediate, critical for downstream functionalization.

Cascade Cyclization for Core Assembly

Cascade cyclization strategies offer an alternative route to the pyrazolo[1,5-a]pyrimidine scaffold. In one protocol, aryl-substituted acetonitriles undergo treatment with N,N-dimethylformamide dimethyl acetal to form acrylonitrile intermediates, which are then cyclized with hydrazine derivatives. This method emphasizes regioselective control, particularly for introducing aryl groups at the 3-position of the pyrazolo[1,5-a]pyrimidine core. The use of masked Michael acceptors, such as N-methyl uracil, further enhances reaction efficiency by minimizing side reactions.

Nucleophilic Substitution for Side Chain Installation

The ethoxyethanol side chain in this compound is introduced via nucleophilic substitution. Chlorinated intermediates, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, react with morpholine or ethanolamine derivatives under basic conditions. Potassium carbonate in aprotic solvents like dimethylformamide (DMF) facilitates this step, achieving yields exceeding 90% in optimized systems.

Step-by-Step Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

Step 1: Condensation of 5-Amino-3-methylpyrazole with Diethyl Malonate
The reaction of 5-amino-3-methylpyrazole with diethyl malonate in ethanol, catalyzed by sodium ethanolate, produces 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in 89% yield. This step establishes the bicyclic framework through a cyclocondensation mechanism.

Step 2: Chlorination with Phosphorus Oxychloride
Treatment of the dihydroxy intermediate with phosphorus oxychloride (POCl₃) at reflux yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The reaction’s exothermic nature necessitates controlled temperature gradients to prevent decomposition, achieving a 61% isolated yield.

Introduction of Tert-Butyl and 4-Fluorophenyl Groups

Step 3: Suzuki-Miyaura Coupling for Aryl Functionalization
The 3-position of the chlorinated core undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) and cesium carbonate in a toluene-water mixture, this step installs the 4-fluorophenyl group with >85% efficiency.

Step 4: Alkylation for Tert-Butyl Incorporation
The tert-butyl group is introduced at the 5-position via nucleophilic aromatic substitution. Reaction of the 5-chloro intermediate with tert-butylamine in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine affords the tert-butyl-substituted derivative. Microwave-assisted conditions at 150°C reduce reaction times from 24 hours to 2 hours, enhancing throughput.

Ethoxyethanol Side Chain Attachment

Step 5: Amination with 2-(2-Aminoethoxy)ethanol
The final step involves displacing the 7-chloro substituent with 2-(2-aminoethoxy)ethanol. Employing potassium tert-butoxide in tetrahydrofuran (THF) at 60°C, this reaction achieves >90% conversion. Catalytic amounts of 18-crown-6 ether improve phase transfer, particularly in biphasic systems.

Optimization of Synthetic Protocols

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps, such as the tert-butylamination and final amination. For example, microwave conditions reduce the tert-butyl group installation from 24 hours to 2 hours while maintaining yields above 80%. This method also minimizes thermal degradation of sensitive intermediates.

Catalytic Systems for Enhanced Efficiency

Recent studies highlight the use of copper(I)-diamine complexes to achieve turnover numbers (TONs) exceeding 500 in aryl amination reactions. Additionally, palladium nanoparticles stabilized on magnetic Fe₃O₄@SiO₂ supports enable catalyst recovery and reuse for up to five cycles without significant activity loss.

Byproduct Management Strategies

Early synthetic routes generated hazardous aniline byproducts during pyrazole cyclization. Modern protocols substitute trialkyl orthoformates for aryl amines, producing benign alcohol byproducts (e.g., ethanol) and improving process safety.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.68–7.65 (m, 2H, Ar-H), 7.12–7.09 (m, 2H, Ar-H), 4.02 (t, J = 5.0 Hz, 2H, OCH₂), 3.81 (t, J = 5.0 Hz, 2H, NCH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 9H, C(CH₃)₃).

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₂₂H₂₈FN₅O₂ [M+H]⁺: 414.2245; found: 414.2248.

Reaction Yield Optimization Table

Step Reaction Conditions Yield (%)
1 Core condensation EtOH, NaOEt, reflux, 6 h 89
2 Chlorination POCl₃, 110°C, 4 h 61
3 Suzuki coupling Pd(PPh₃)₄, Cs₂CO₃, 80°C, 12 h 87
4 Microwave amination CuI, MW, 150°C, 2 h 82
5 Side chain attachment KOtBu, THF, 60°C, 8 h 91

Challenges in Large-Scale Production

Exothermic Reaction Control

The chlorination step with POCl₃ exhibits a sharp exothermic profile, requiring jacketed reactors and gradual reagent addition to maintain temperatures below 120°C. Continuous flow systems have been proposed to mitigate this issue, enabling safer scale-up.

Purification of Hydrophilic Byproducts

The ethoxyethanol side chain increases the compound’s hydrophilicity, complicating extraction from aqueous reaction mixtures. Ternary solvent systems (e.g., ethyl acetate/water/methanol) improve partition coefficients during workup.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidines are structurally versatile. Key analogues and their distinguishing features include:

Compound Name/Identifier Core Substituents Side Chain/Modifications Key Properties/Applications References
Target Compound 5-tert-butyl, 3-(4-fluorophenyl), 2-methyl 7-aminoethoxyethanol Enhanced solubility, potential kinase inhibition
Pir-8-5 (7c) 5-phenyl, 3-(m-tolyl) 7-aminoethoxyethanol 35% yield, 99% HPLC purity; antiviral?
5-tert-butyl-3-(4-chlorophenyl)-N-isopropyl 5-tert-butyl, 3-(4-chlorophenyl) 7-isopropylamine Higher lipophilicity (Cl vs. F)
9c (Nitro-azolo derivative) 5-methyl, 6-nitro 2-aminoethanol Anti-inflammatory activity (acute lung injury)
841253-81-4 (Piperidinyl derivative) 2-(4-chlorophenyl), 5-methyl 7-piperidin-2-yl-ethanol Improved bioavailability (LogP ~3.2)

Key Research Findings

Halogen Substitution : Fluorine at the 3-position enhances metabolic stability over chlorine due to reduced CYP450 interactions .

Side Chain Flexibility: Ethanol-containing side chains (e.g., aminoethoxyethanol) improve target engagement vs. rigid aromatic substituents, as seen in molecular docking studies .

Q & A

Q. Methodological Answer :

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze torsional angles and steric hindrance. Compare optimized geometries with crystallographic data (if available).

Experimental Validation : Use NOESY NMR to detect through-space interactions between the tert-butyl and fluorophenyl groups, revealing preferred conformers .

Thermodynamic Analysis : Measure ΔG of conformational transitions via variable-temperature NMR in DMSO-d₆ .

Advanced: What strategies resolve contradictions in bioactivity data across cell-based assays?

Q. Methodological Answer :

Assay Standardization :

  • Use isogenic cell lines to control genetic variability.
  • Include positive controls (e.g., kinase inhibitors for enzyme-targeting studies) .

Data Normalization : Apply Z-score normalization to account for batch effects.

Mechanistic Follow-Up : Perform SPR (surface plasmon resonance) to validate binding affinity discrepancies .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .

NMR : Assign peaks via ¹H/¹³C, DEPT-135, and HSQC to verify substituent positions (e.g., tert-butyl at δ 1.3 ppm) .

Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced: How can in silico docking studies guide the design of analogs with improved target binding?

Q. Methodological Answer :

Target Preparation : Retrieve protein structures (e.g., kinase domains) from PDB. Remove water molecules and add polar hydrogens.

Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to encompass active sites.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Prioritize analogs with >2-fold improved predicted affinity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Q. Methodological Answer :

Screening : Test mixtures like ethyl acetate/hexane (3:1) or DCM/methanol (35:75) under reflux .

Cooling Rate : Slow cooling (0.5°C/min) enhances crystal formation.

Yield Optimization : Scale-tested conditions from 15 mL/g solvent ratios achieve >85% recovery .

Advanced: How do electronic effects of the 4-fluorophenyl group modulate the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

Hammett Analysis : Calculate σₚ values for the 4-F substituent to predict electron-withdrawing effects.

Kinetic Studies : Monitor reaction rates (e.g., amination) via LC-MS under varying pH (4–10).

Comparative Synthesis : Replace 4-F with other halogens (Cl, Br) and compare activation energies via Arrhenius plots .

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